Cyclohexyl crotonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

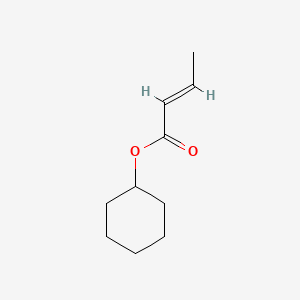

Structure

3D Structure

Properties

CAS No. |

31416-78-1 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

cyclohexyl (E)-but-2-enoate |

InChI |

InChI=1S/C10H16O2/c1-2-6-10(11)12-9-7-4-3-5-8-9/h2,6,9H,3-5,7-8H2,1H3/b6-2+ |

InChI Key |

ZUMGBVSYIVKLDH-QHHAFSJGSA-N |

SMILES |

CC=CC(=O)OC1CCCCC1 |

Isomeric SMILES |

C/C=C/C(=O)OC1CCCCC1 |

Canonical SMILES |

CC=CC(=O)OC1CCCCC1 |

Other CAS No. |

31416-78-1 |

Origin of Product |

United States |

Foundational & Exploratory

Cyclohexyl crotonate chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of Cyclohexyl Crotonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as cyclohexyl (E)-but-2-enoate, is an ester recognized for its characteristic fruity, sweet, and floral aroma.[1][2] This profile has led to its primary application in the fragrance and flavor industries.[3] A comprehensive understanding of its chemical and physical properties, structure, and analytical methodologies is essential for its effective and safe utilization in research and commercial applications. This technical guide provides an in-depth overview of this compound, consolidating available data on its properties, synthesis, and analysis.

Chemical Structure and Identifiers

The structural representation and key identifiers for this compound are fundamental for its unambiguous identification in scientific literature and chemical databases.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | cyclohexyl (E)-but-2-enoate | [4] |

| Synonyms | This compound, 2-Butenoic acid, cyclohexyl ester | [5] |

| CAS Number | 16491-62-6 | [5] |

| Molecular Formula | C10H16O2 | [5] |

| Molecular Weight | 168.23 g/mol | [4][5] |

| InChI | InChI=1S/C10H16O2/c1-2-6-10(11)12-9-7-4-3-5-8-9/h2,6,9H,3-5,7-8H2,1H3/b6-2+ | [6] |

| InChIKey | ZUMGBVSYIVKLDH-QHHAFSJGSA-N | [6] |

| Canonical SMILES | C/C=C/C(=O)OC1CCCCC1 | [6] |

digraph "Cyclohexyl_Crotonate_Structure" { graph [fontname="Arial", fontsize=12, label="Chemical Structure of this compound", labelloc=t, width=6, height=4, dpi=72]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; O1 [label="O"]; O2 [label="O"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; H1 [label="H3"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H2"]; H6 [label="H2"]; H7 [label="H2"]; H8 [label="H2"]; H9 [label="H2"];

// Define positions for a clear 2D structure C1 -> H1 [dir=none]; C1 -> C2 [dir=none]; C2 -> H2 [dir=none]; C2 -> C3 [style=double, dir=none]; C3 -> H3 [dir=none]; C3 -> C4 [dir=none]; C4 -> O1 [style=double, dir=none]; C4 -> O2 [dir=none]; O2 -> C5 [dir=none]; C5 -> H4 [dir=none]; C5 -> C6 [dir=none]; C5 -> C10 [dir=none]; C6 -> H5 [dir=none]; C6 -> C7 [dir=none]; C7 -> H6 [dir=none]; C7 -> C8 [dir=none]; C8 -> H7 [dir=none]; C8 -> C9 [dir=none]; C9 -> H8 [dir=none]; C9 -> C10 [dir=none]; C10 -> H9 [dir=none];

{rank=same; C1; H1;} {rank=same; C2; H2;} {rank=same; C3; H3;} {rank=same; C4; O1;} {rank=same; O2; C5; H4;} {rank=same; C6; C10; H5; H9;} {rank=same; C7; C9; H6; H8;} {rank=same; C8; H7;} }

Caption: 2D structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are crucial for handling, storage, and application of the compound.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 221 - 223 °C at 760 mmHg | [7] |

| Flash Point | 83 °C (181.4 °F) | [3] |

| Density | 0.96 - 0.98 g/mL | [7] |

| Vapor Pressure | 0.097 mmHg at 25 °C | [3] |

| Solubility | Soluble in alcohol; slightly soluble in water. | [7] |

| logP (o/w) | 3.38 | [3] |

| Stability | Moderately stable in alkali | [3] |

Spectral Data

Spectral data is indispensable for the structural elucidation and purity assessment of chemical compounds. While experimental spectra for this compound are not widely available, the following sections provide available experimental data and predicted spectral information.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in a molecule.

Table 3: ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 6.95 | dq | 15.45, 6.92 | =CH- |

| 5.83 | dq | 15.45, 1.48 | =CH-C=O |

| 4.77 - 4.88 | m | - | -O-CH- |

| 1.87 | dd | 6.92, 1.48 | -CH=CH-CH₃ |

| 1.20 - 1.92 | m | - | Cyclohexyl protons |

Reference:[8]

¹³C NMR Spectroscopy (Predicted)

The following table presents the predicted ¹³C NMR chemical shifts for this compound. This data is computationally generated and should be used as a reference pending experimental verification.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (ppm) | Assignment |

| ~166 | C=O (ester) |

| ~144 | -CH= |

| ~123 | =CH-C=O |

| ~72 | -O-CH- |

| ~32 | Cyclohexyl CH₂ |

| ~25 | Cyclohexyl CH₂ |

| ~24 | Cyclohexyl CH₂ |

| ~18 | -CH₃ |

Note: These are predicted values and may differ from experimental data.

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

Table 5: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2935, 2860 | Strong | C-H stretch (cyclohexyl) |

| ~1720 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1250, 1170 | Strong | C-O stretch (ester) |

| ~980 | Strong | =C-H bend (trans alkene) |

Note: These are predicted values and may differ from experimental data.

Mass Spectrometry (Predicted)

The electron ionization mass spectrum of this compound is expected to show fragmentation patterns characteristic of esters.

Table 6: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment |

| 168 | [M]⁺ (Molecular ion) |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 85 | [C₄H₅O₂]⁺ (Crotonate fragment) |

| 69 | [C₄H₅O]⁺ (Crotonyl cation) |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Note: These are predicted values and may differ from experimental data.

Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of this compound.

Synthesis: Fischer Esterification

This compound can be synthesized via the Fischer esterification of cyclohexanol (B46403) and crotonic acid using an acid catalyst.[8]

Materials:

-

Cyclohexanol

-

Crotonic acid

-

p-Toluenesulfonic acid (PTSA) or sulfuric acid (H₂SO₄)

-

5% Sodium carbonate solution

-

Water

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, add cyclohexanol, crotonic acid, a catalytic amount of PTSA (or H₂SO₄), and toluene.[8]

-

Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.[8]

-

Continue refluxing until no more water is collected, typically for 4-5 hours.[8]

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water, followed by a 5% sodium carbonate solution to neutralize the acid catalyst and remove unreacted crotonic acid.[8] Finally, wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and filter.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation.[8]

Caption: Workflow for the synthesis of this compound.

Purification: Vacuum Distillation

Vacuum distillation is a suitable method for purifying this compound due to its relatively high boiling point.

Procedure:

-

Assemble a vacuum distillation apparatus.

-

Place the crude this compound in the distillation flask.

-

Slowly reduce the pressure to the desired level.

-

Gradually heat the distillation flask.

-

Collect the fraction that distills at the expected boiling point under the applied pressure (e.g., 104 °C at 13 mmHg).[8]

Analytical Methods (Example Protocols)

The following are example protocols for the analysis of this compound using gas chromatography (GC) and high-performance liquid chromatography (HPLC). These methods are based on established procedures for similar fragrance esters and may require optimization.

5.3.1. Gas Chromatography (GC)

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Capillary column: e.g., DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes.[9]

-

Injection Volume: 1 µL (split or splitless, depending on concentration).

Sample Preparation:

-

Dilute the sample in a suitable solvent (e.g., ethanol (B145695) or hexane) to an appropriate concentration.

5.3.2. High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Conditions:

-

Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol (B129727) and water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: ~210 nm (based on the crotonate chromophore).

-

Injection Volume: 10 µL.

Sample Preparation:

-

Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.

Caption: Analytical workflow for this compound.

Biological Activity and Safety

Biological Activity

The biological activity of this compound has not been extensively studied. Its primary known biological interaction is with olfactory receptors, which is responsible for its characteristic aroma.[9] Due to its use in consumer products, it is important to consider its potential for skin sensitization, although specific data for this compound is limited.

Safety and Handling

This compound is classified as a combustible liquid.[7] Standard laboratory safety precautions should be followed when handling this compound.

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.[7]

Handling:

-

Keep away from heat, sparks, open flames, and hot surfaces.[7]

-

Ensure adequate ventilation.

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.

First Aid:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Wash skin with plenty of water.

-

Eye Contact: Rinse eyes with water as a precaution.

-

Ingestion: Call a poison control center or doctor if you feel unwell.[7]

Conclusion

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound. While there are gaps in the publicly available experimental data, particularly for its spectral properties, the information presented here serves as a valuable resource for researchers, scientists, and professionals in the fields of chemistry and drug development. Further research is warranted to fully characterize this compound and explore its potential applications beyond the fragrance industry.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound, 31416-78-1 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Butenoic acid, cyclohexyl ester | C10H16O2 | CID 169301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]

- 6. Sensomics analysis of key hazelnut odorants (Corylus avellana L. 'Tonda Gentile') using comprehensive two-dimensional gas chromatography in combination with time-of-flight mass spectrometry (GC×GC-TOF-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclohexyl butyrate | C10H18O2 | CID 243783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dce2.au.dk [dce2.au.dk]

- 9. scribd.com [scribd.com]

An In-depth Technical Guide to Cyclohexyl Crotonate (CAS Number 16491-62-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cyclohexyl crotonate (CAS 16491-62-6), a chemical compound utilized primarily in the flavor and fragrance industry. Due to a notable lack of extensive, direct research on this specific ester, this document combines available data with inferred knowledge from structurally related compounds, such as other crotonate esters and cyclohexyl derivatives. This approach aims to provide a thorough understanding of its chemical properties, synthesis, potential biological activities, and relevant experimental protocols. All information inferred from related compounds is explicitly stated as such to ensure clarity.

Chemical and Physical Properties

This compound is an ester characterized by a cyclohexyl ring and a crotonate group. Its chemical structure suggests a potential for reactivity associated with the alpha,beta-unsaturated carbonyl moiety. A summary of its key chemical and physical properties is presented below.

| Property | Value | Source |

| CAS Number | 16491-62-6 | [1][2] |

| Molecular Formula | C10H16O2 | [1][2] |

| Molecular Weight | 168.23 g/mol | [1][2] |

| Appearance | Colorless clear liquid (estimated) | The Good Scents Company |

| Odor | Fruity, sweet, floral, green, woody | The Good Scents Company |

| Boiling Point | 221.00 to 223.00 °C @ 760.00 mm Hg | The Good Scents Company |

| Flash Point | 182.00 °F (83.33 °C) | The Good Scents Company |

| Vapor Pressure | 0.097000 mmHg @ 25.00 °C (estimated) | The Good Scents Company |

| logP (o/w) | 3.376 (estimated) | The Good Scents Company |

| Synonyms | Cyclohexyl (E)-but-2-enoate, 2-Butenoic acid cyclohexyl ester | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through Fischer-Speier esterification. This method involves the acid-catalyzed reaction of cyclohexanol (B46403) with crotonic acid.

Experimental Protocol: Fischer-Speier Esterification

Materials:

-

Cyclohexanol

-

Crotonic acid

-

Toluene-4-sulfonic acid (PTSA) or other acid catalyst

-

Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

-

5% Sodium carbonate solution

-

Water

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Apparatus:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add cyclohexanol, crotonic acid, a catalytic amount of PTSA, and toluene.

-

Heat the mixture to reflux. The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the reaction is complete.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water, followed by a 5% sodium carbonate solution to neutralize the acid catalyst and remove any unreacted crotonic acid. Finally, wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

1H NMR Data (CDCl3, 500 MHz):

-

δ 6.95 (dq, 1H)

-

δ 5.83 (dq, 1H)

-

δ 4.77-4.88 (m, 1H)

-

δ 1.87 (dd, 3H)

-

δ 1.20-1.92 (m, 10H)

Potential Biological Activity and Toxicological Profile (Inferred)

Direct studies on the biological activity of this compound are scarce. However, its structure allows for informed predictions based on the known activities of its constituent parts and related molecules.

Olfactory Signaling

The characteristic fruity scent of this compound is due to its interaction with olfactory receptors in the nasal epithelium. Esters are well-known fragrance molecules that contribute to the natural aroma of many fruits.[3] The binding of these volatile compounds to specific G-protein coupled receptors initiates a signaling cascade, leading to the perception of smell.

References

Spectroscopic Profile of Cyclohexyl Crotonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cyclohexyl crotonate (Cyclohexyl (E)-but-2-enoate), a key fragrance ingredient. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification and characterization in complex mixtures.

Chemical Structure and Properties

-

Chemical Name: Cyclohexyl (E)-but-2-enoate

-

Chemical Formula: C₁₀H₁₆O₂

-

Molecular Weight: 168.23 g/mol

-

CAS Number: 31416-78-1

-

Appearance: Clear, colorless liquid.[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 6.95 | dq | 15.45, 6.92 | =CH- |

| 5.83 | dq | 15.45, 1.48 | =CH-C=O |

| 4.77-4.88 | m | O-CH(cyclohexyl) | |

| 1.87 | dd | 6.92, 1.48 | CH₃ |

| 1.20-1.92 | m | Cyclohexyl CH₂ |

Data sourced from a synthetic procedure.

¹³C NMR Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| 166.0 | C=O |

| 145.0 | =CH- |

| 123.0 | =CH-C=O |

| 72.0 | O-CH(cyclohexyl) |

| 31.5 | Cyclohexyl C2, C6 |

| 25.5 | Cyclohexyl C1 |

| 23.5 | Cyclohexyl C3, C5 |

| 18.0 | CH₃ |

Infrared (IR) Spectroscopy (Predicted)

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2935, 2860 | Strong | C-H stretch (cyclohexyl) |

| 1725 | Strong | C=O stretch (ester) |

| 1655 | Medium | C=C stretch (alkene) |

| 1250 | Strong | C-O stretch (ester) |

| 970 | Medium | =C-H bend (trans alkene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity | Assignment |

| 168 | Moderate | [M]⁺ (Molecular Ion) |

| 83 | High | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 69 | High | [C₄H₅O]⁺ (Crotonyl cation) |

| 55 | Moderate | [C₄H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, approximately 0.5-0.7 mL) and transferred to an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is typically set to a frequency of 300-600 MHz. For ¹³C NMR, a frequency of 75-150 MHz is common. Standard pulse sequences are used to acquire the spectra.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition: The salt plates are mounted in the sample holder of an FTIR spectrometer. The spectrum is recorded by passing a beam of infrared radiation through the sample. A background spectrum of the clean salt plates is also recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC).

-

Ionization: The sample molecules are ionized, commonly using Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Cyclohexyl Crotonate

This technical guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of cyclohexyl crotonate. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document outlines the predicted spectral data, a detailed experimental protocol for data acquisition, and visual representations of key concepts.

Predicted ¹H NMR Spectral Data

While a definitive experimental spectrum for this compound is not widely published, a reliable prediction of the ¹H NMR data can be made based on the analysis of similar compounds, such as ethyl crotonate and general principles of NMR spectroscopy.[1][2] The structure of this compound with proton labeling is shown below:

The predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each proton in a typical deuterated solvent like chloroform-d (B32938) (CDCl₃) are summarized in the table below.

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a | ~1.87 | Doublet of doublets (dd) | ~6.9, ~1.8 | 3H |

| H-b | ~5.82 | Doublet of quartets (dq) | ~15.6, ~1.8 | 1H |

| H-c | ~6.95 | Doublet of quartets (dq) | ~15.6, ~6.9 | 1H |

| H-d | ~4.80 | Multiplet (m) | - | 1H |

| H-e, H-i (axial) | ~1.20-1.40 | Multiplet (m) | - | 4H |

| H-f, H-h (equatorial) | ~1.45-1.60 | Multiplet (m) | - | 4H |

| H-g (equatorial) | ~1.70-1.85 | Multiplet (m) | - | 2H |

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard operating procedure for acquiring a high-quality ¹H NMR spectrum of this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid complicating the spectrum with impurity signals.

-

Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable deuterated solvent for small organic molecules like this compound.[1]

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃.

-

Internal Standard: For precise chemical shift referencing, tetramethylsilane (B1202638) (TMS) is added as an internal standard, setting its signal to 0.00 ppm.[1]

NMR Data Acquisition

The following are recommended parameters for a standard 400-600 MHz NMR spectrometer:[3]

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Number of Scans: 8-16 scans are generally sufficient.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.

-

Acquisition Time: An acquisition time of 2-4 seconds should be adequate.

-

Spectral Width: A spectral width of 0-12 ppm will encompass all proton signals.

Visualization of Key Relationships

The following diagrams illustrate important conceptual frameworks for the ¹H NMR analysis of this compound.

Caption: Spin-spin coupling network in this compound.

References

An In-depth Technical Guide to the Physical Properties of Cyclohexyl Crotonate

This technical guide provides a comprehensive overview of the key physical properties of cyclohexyl crotonate, focusing on its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require precise data for experimental design, process optimization, and safety assessments.

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for handling, storage, and application in various chemical processes.

| Physical Property | Value | Conditions |

| Boiling Point | 221 - 223 °C | @ 760 mmHg[1][2] |

| 104 °C | @ 13 mmHg[3] | |

| Density | 0.96 - 0.98 g/mL | @ 20 °C (Relative Density)[2] |

| Molecular Formula | C₁₀H₁₆O₂ | |

| Molecular Weight | 168.23 g/mol | [4] |

| Flash Point | 83.33 °C (182 °F) | TCC[1][5] |

| Vapor Pressure | 0.097 mmHg | @ 25 °C (estimated)[1] |

| Solubility | Soluble in alcohol; slightly soluble in water.[2] | |

| CAS Number | 31416-78-1, 16491-62-6 | [1][4] |

Experimental Protocols: Synthesis and Purification

The determination of physical properties such as the boiling point is intrinsically linked to the purification of the compound. A common method for synthesizing and purifying this compound is through the Fischer esterification of cyclohexanol (B46403) with crotonic acid, followed by fractional distillation. This process not only yields the final product but also allows for the experimental determination of its boiling point under specific pressure conditions.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of but-2-enoic acid cyclohexyl ester, an IUPAC name for this compound.

1. Reactants and Materials:

-

Cyclohexanol (220 g)

-

Crotonic Acid (199 g)

-

p-Toluenesulfonic acid (PTSA) (8 g) - Catalyst

-

Toluene (B28343) (300 mL) - Solvent

-

Deionized Water

-

5% Sodium Carbonate solution

2. Reaction Setup:

-

A 2-liter reaction flask is equipped with a mechanical stirrer, a thermocouple for temperature monitoring, a Dean-Stark trap to remove water, and a condenser.[3]

-

Cyclohexanol, crotonic acid, PTSA, and toluene are added to the flask.[3]

3. Procedure:

-

The reaction mixture is heated to reflux, maintaining a temperature of approximately 120-130°C.[3]

-

Water produced during the esterification is removed azeotropically using the Dean-Stark trap.[3]

-

The reaction is allowed to proceed at reflux for 4-5 hours, or until no more water is observed to be evolving.[3]

4. Workup and Purification:

-

The reaction mixture is cooled to room temperature.

-

The mixture is quenched by the addition of 400 mL of water.[3]

-

The organic layer is separated and washed with 300 mL of a 5% sodium carbonate solution to neutralize the acidic catalyst and any unreacted crotonic acid.[3]

-

The final product is isolated and purified via fractional distillation.[3] The boiling point of this compound was recorded as 104°C at a pressure of 13 mmHg during this step.[3]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound as detailed in the experimental protocol.

References

Technical Guide: Solubility of Cyclohexyl Crotonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl crotonate (CAS No: 31416-78-1) is an ester recognized for its applications in the fragrance and flavor industries.[1][2] Its chemical structure, consisting of a cyclohexyl ring and a crotonate group, influences its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is crucial for its effective formulation, application, and for predicting its behavior in various chemical processes. This technical guide provides a comprehensive overview of the available solubility data for this compound, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties, particularly the LogP value, suggest a lipophilic nature, indicating a higher solubility in nonpolar organic solvents as compared to polar solvents like water.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | Cyclohexyl-but-2-enoate | [1] |

| CAS Number | 31416-78-1 | [1] |

| Molecular Formula | C₁₀H₁₆O₂ | [1] |

| Molecular Weight | 168.23 g/mol | [3] |

| Appearance | Clear Colourless Liquid | [1] |

| Boiling Point | 221.00 to 223.00 °C @ 760.00 mm Hg | [2] |

| Flash Point | 83 °C | [1] |

| logP (o/w) | 3.376 (estimated) | [2] |

Solubility of this compound

Qualitative and Estimated Quantitative Solubility Data

Table 2: Available Solubility Data for this compound

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 76.75 mg/L (estimated) | 25 | [4][5] |

| Alcohol | Soluble | Not Specified | [4][5] |

| Water | Slightly soluble | Not Specified | [6] |

| Alcohols | Soluble | Not Specified | [6] |

Comparative Solubility Data: Hexyl Crotonate

To provide a point of reference, the solubility of hexyl crotonate, a structurally similar ester, is presented in Table 3. While not a direct substitute for this compound data, it may offer insights into the expected solubility trends.

Table 3: Solubility of Hexyl Crotonate

| Solvent | Solubility (g/L) | Temperature (°C) | Reference |

| Methanol | 1405.67 | 20 | [7] |

| Ethanol | 1431.05 | 20 | [7] |

| n-Propanol | 1343.87 | 20 | [7] |

| Water | Insoluble | Not Specified | [8] |

| Propylene Glycol | Insoluble | Not Specified | [8] |

| Most Fixed Oils | Soluble | Not Specified | [8] |

| Ethanol | Soluble | Not Specified | [8] |

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed methodology for determining the solubility of a compound like this compound in an organic solvent using the gravimetric method.[9][10][11]

Materials and Equipment

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Conical flasks with stoppers

-

Volumetric flasks

-

Pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes or watch glasses

-

Drying oven

-

Desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solute.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pipette.

-

To ensure no solid particles are transferred, pass the collected supernatant through a syringe filter into a pre-weighed evaporation dish.

-

-

Solvent Evaporation:

-

Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. The temperature should be below the boiling point of the solute and the flashpoint of the solvent.

-

Continue heating until all the solvent has evaporated and a constant weight of the residue (this compound) is achieved.

-

-

Weighing and Calculation:

-

Cool the evaporation dish in a desiccator to room temperature to prevent moisture absorption.

-

Weigh the evaporation dish with the dried residue on the analytical balance.

-

The solubility is calculated using the following formula: Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100

-

Diagram of Experimental Workflow

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

While comprehensive quantitative solubility data for this compound in various organic solvents is currently limited in the public domain, its physicochemical properties suggest good solubility in less polar organic solvents such as alcohols. For precise formulation and process design, it is recommended that experimental determination of solubility be conducted in the specific solvents of interest. The gravimetric method outlined in this guide provides a reliable and straightforward approach for obtaining this critical data. The comparative data for hexyl crotonate can serve as a preliminary guide for solvent selection.

References

- 1. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 2. oecd.org [oecd.org]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound, 31416-78-1 [thegoodscentscompany.com]

- 5. This compound, 31416-78-1 [perflavory.com]

- 6. synerzine.com [synerzine.com]

- 7. scent.vn [scent.vn]

- 8. Buy Hexyl crotonate | 19089-92-0 [smolecule.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. scribd.com [scribd.com]

A Technical Guide to Cyclohexyl Crotonate: Molecular Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl crotonate is an ester recognized for its characteristic fruity, sweet, and floral aroma, leading to its use in the fragrance industry.[1] This technical guide provides an in-depth overview of its core molecular properties, a detailed experimental protocol for its synthesis, and standard analytical methodologies for its characterization. The information is intended to support researchers and professionals in the fields of chemistry and drug development in understanding and utilizing this compound.

Core Molecular and Physical Properties

The fundamental molecular and physical characteristics of this compound are summarized in the table below, providing a clear reference for its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O₂ | [2][3] |

| Molecular Weight | 168.23 g/mol | [2][3] |

| CAS Number | 16491-62-6 | [2][3] |

| Appearance | Colorless clear liquid (est.) | [1] |

| Boiling Point | 221.00 to 223.00 °C @ 760.00 mm Hg | [1] |

| Flash Point | 83.33 °C (182.00 °F) TCC | [1][4][5] |

| Vapor Pressure | 0.097000 mmHg @ 25.00 °C (est.) | [1] |

| Solubility | Soluble in alcohol; Insoluble in water (76.75 mg/L @ 25 °C est.) | [1] |

| logP (o/w) | 3.376 (est.) | [1] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol details the synthesis of this compound from cyclohexanol (B46403) and crotonic acid using an acid catalyst, a common method for ester production.[3]

Materials:

-

Cyclohexanol

-

Crotonic acid

-

p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

-

5% Sodium carbonate solution

-

Water

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

-

2-L reaction flask

-

Mechanical stirrer

-

Thermocouple

-

Dean-Stark trap

-

Condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Reaction Setup: In the 2-L reaction flask, combine cyclohexanol (220 g), crotonic acid (199 g), PTSA (8 g), and toluene (300 mL).[3] Equip the flask with a mechanical stirrer, thermocouple, Dean-Stark trap, and condenser.[3]

-

Azeotropic Distillation: Heat the mixture to reflux at approximately 120-130°C.[3] Water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.[3]

-

Reaction Monitoring: Continue the reaction for 4-5 hours, or until no more water is collected in the Dean-Stark trap, indicating the reaction is complete.[3]

-

Workup:

-

Cool the reaction mixture to room temperature and quench with water (400 mL).[3]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with a 5% sodium carbonate solution (300 mL) to neutralize the acid catalyst and remove any unreacted crotonic acid.[3]

-

Wash the organic layer with water and then with brine.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, then filter.

-

Remove the toluene using a rotary evaporator.

-

Purify the crude this compound by fractional distillation. The product has a boiling point of 104°C at 13 mmHg.[3]

-

Analytical Characterization

The following are standard methods for confirming the identity and purity of the synthesized this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for separating and identifying volatile compounds in a mixture, making it ideal for analyzing fragrance components like this compound.

-

Sample Preparation: Dilute the synthesized this compound in a suitable solvent (e.g., ethanol (B145695) or dichloromethane).

-

Instrumentation: Utilize a gas chromatograph coupled with a mass spectrometer. A non-polar or mid-polar capillary column is typically used for fragrance analysis.

-

Method:

-

Inject a small volume of the prepared sample into the GC.

-

The components are separated based on their boiling points and interaction with the column's stationary phase.

-

As components elute from the column, they are ionized and fragmented in the mass spectrometer.

-

The resulting mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for positive identification.

-

-

Data Analysis: The retention time from the gas chromatogram and the mass spectrum are used to confirm the identity and assess the purity of the this compound.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, this method can confirm the presence of the ester group.

-

Sample Preparation: A small drop of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Analysis: The sample is exposed to infrared radiation, and the absorbance is measured as a function of wavenumber.

-

Expected Absorptions:

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, allowing for unambiguous confirmation of the this compound structure.

-

Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃) and place it in an NMR tube.

-

¹H NMR Analysis: The proton NMR spectrum will show distinct signals for the different protons in the molecule. Key expected signals include those for the vinyl protons of the crotonate moiety, the methine proton of the cyclohexyl group attached to the oxygen, the methyl group of the crotonate, and the methylene (B1212753) protons of the cyclohexyl ring.

-

¹³C NMR Analysis: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the vinyl carbons, and the carbons of the cyclohexyl ring.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the characterization of this compound.

References

- 1. Fourier Transform Infrared (FTIR) Spectroscopy as a Utilitarian Tool for the Routine Determination of Acidity in Ester-Based Oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] GC-MS quantitation of fragrance compounds suspected to cause skin reactions. 1. | Semantic Scholar [semanticscholar.org]

- 3. rockymountainlabs.com [rockymountainlabs.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. shimadzu.com [shimadzu.com]

Cyclohexyl Crotonate: A Technical Guide to Potential Research Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl crotonate, a clear, colorless liquid with a characteristic fruity, floral, and woody aroma, is an ester primarily recognized for its application in the fragrance industry.[1][2] Beyond its established role in perfumery, the unique chemical structure of this compound, which combines a bulky, lipophilic cyclohexyl ring with a reactive α,β-unsaturated carbonyl system, presents a compelling case for its exploration in broader research and development contexts. This technical guide provides a comprehensive overview of this compound's known properties and delves into its potential, yet underexplored, applications in medicinal chemistry, drug discovery, and materials science. We present detailed experimental protocols for its synthesis and for a key toxicological assay, summarize its physicochemical properties in tabular format, and provide visual diagrams of relevant pathways and workflows to facilitate a deeper understanding of its research potential.

Introduction

This compound (Cyclohexyl (E)-but-2-enoate) is a specialty aroma chemical valued for its complex scent profile.[1][3][4] While its use in fine fragrances, soaps, and detergents is well-documented, its potential utility in other scientific domains has been largely overlooked.[3][4] The molecule's structure is bipartite: the cyclohexyl moiety, a common fragment in medicinal chemistry known to influence pharmacokinetic properties, and the crotonate group, an α,β-unsaturated ester that can participate in various chemical reactions, including polymerization and Michael additions.[5][6] This guide aims to bridge the information gap, presenting this compound not merely as a fragrance ingredient but as a versatile scaffold for chemical and biological investigation.

Physicochemical and Toxicological Profile

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, formulation, and for predicting its behavior in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C10H16O2 | [3][7] |

| Molecular Weight | 168.23 g/mol | [7][8] |

| CAS Number | 16491-62-6 / 31416-78-1 | [3][7][8] |

| Appearance | Clear Colourless Liquid | [3][4] |

| Boiling Point | 221-223 °C @ 760 mmHg | [9] |

| Flash Point | 83 °C (182 °F) TCC | [1][3][9] |

| Solubility | Soluble in alcohol; Insoluble in water | [1][9] |

| logP (o/w) | 3.376 (estimated) | [9] |

| Purity | ≥ 95% | [3][4] |

Note: Discrepancies in CAS numbers exist in the literature.

Toxicological Summary

The primary toxicological concern for fragrance ingredients is skin sensitization. While specific data for this compound is limited, related crotonate esters have been identified as potential skin sensitizers.[10][11] The reactivity of the α,β-unsaturated carbonyl group makes it a potential Michael acceptor, allowing it to covalently bind to skin proteins and trigger an immune response. This reactivity is assessed using in vitro methods like the KeratinoSens™ assay, which measures the activation of the Keap1-Nrf2 signaling pathway, a key event in the skin sensitization adverse outcome pathway (AOP).[3][12]

Synthesis of this compound

This compound is typically synthesized via Fischer-Speier esterification of crotonic acid with cyclohexanol, using an acid catalyst and azeotropic removal of water to drive the reaction to completion.[7]

Experimental Protocol: Fischer-Speier Esterification

Materials:

-

Cyclohexanol (220 g)

-

Crotonic acid (199 g)

-

p-Toluenesulfonic acid (PTSA) (8 g)

-

Toluene (300 mL)

-

5% Sodium carbonate solution

-

Water

Apparatus:

-

2-L reaction flask

-

Mechanical stirrer

-

Thermocouple

-

Dean-Stark trap

-

Condenser

Procedure:

-

Charge the 2-L reaction flask with cyclohexanol, crotonic acid, PTSA, and toluene.[7]

-

Assemble the apparatus with the mechanical stirrer, thermocouple, Dean-Stark trap, and condenser.

-

Heat the mixture to reflux (approximately 120-130 °C).[7]

-

Continuously remove the water formed during the reaction azeotropically using the Dean-Stark trap.

-

Maintain the reflux for 4-5 hours, or until no more water is collected.[7]

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding 400 mL of water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with 300 mL of 5% sodium carbonate solution, followed by a water wash.[7]

-

Purify the crude product by fractional distillation under vacuum to yield this compound (boiling point of 104 °C at 13 mmHg).[7]

Potential Research Application: Drug Discovery and Medicinal Chemistry

The structural components of this compound suggest its potential as a scaffold or starting material in drug discovery.

The Cyclohexyl Moiety as a Bioisostere

The cyclohexyl group is a prevalent motif in many approved drugs.[5] It can serve as a three-dimensional, lipophilic bioisostere for phenyl or t-butyl groups, potentially offering improved binding affinity through enhanced van der Waals interactions within a protein's binding pocket.[5] Replacing a planar aromatic ring with a cyclohexyl group can also alter a compound's metabolic profile and reduce toxicity. Furthermore, the rigid nature of the cyclohexyl ring compared to a flexible alkyl chain can reduce the entropic penalty upon binding, leading to higher affinity.[5]

The Crotonate Moiety as a Pharmacophore

The α,β-unsaturated ester of the crotonate group is an electrophilic Michael acceptor, making it susceptible to nucleophilic attack from biological macromolecules.[6] This reactivity can be harnessed for the design of covalent inhibitors, which form a stable bond with their target protein, often leading to increased potency and duration of action.

This reactivity is also linked to the activation of the Nrf2 signaling pathway. Electrophilic compounds like crotonates can react with cysteine residues on the Keap1 protein, which is the negative regulator of Nrf2.[13][14] This leads to the release and nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes.[15][16] This mechanism is central to cellular defense against oxidative stress and is a key consideration in both toxicology (skin sensitization) and therapeutics (e.g., in neuroprotective and anti-inflammatory contexts).[14][16][17]

References

- 1. x-cellr8.com [x-cellr8.com]

- 2. This compound, 31416-78-1 [thegoodscentscompany.com]

- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 7. KeratinoSens™ Assay - Creative BioMart [creativebiomart.net]

- 8. Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, 31416-78-1 [perflavory.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. patents.justia.com [patents.justia.com]

- 12. A brief introduction to the KeratinoSens™ assay - Gentronix [gentronix.co.uk]

- 13. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]

- 14. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hololifecenter.com [hololifecenter.com]

- 16. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Cyclohexyl Crotonate: A Technical Safety Review for Research and Development Professionals

An In-depth Guide to the Safe Handling, Storage, and Emergency Procedures for Cyclohexyl Crotonate

This technical document provides a comprehensive overview of the safety data for this compound, a fragrance ingredient commonly used in fine fragrances, soaps, and detergents. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development who may work with this chemical. This guide emphasizes quantitative data, safe handling practices, and emergency response protocols.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is foundational to its safe handling. This compound is a clear, colorless liquid with a distinct fruity, sweet, and floral odor.[1][2] Key quantitative physical and chemical properties are summarized in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆O₂ | [1][3] |

| Molecular Weight | 168.23 g/mol | [4] |

| CAS Number | 31416-78-1 | [1][3] |

| Appearance | Clear Colourless Liquid | [2][3] |

| Boiling Point | 221 - 223 °C | [1][2] |

| Flash Point | 83 °C (182 °F) (Tag Closed Cup) | [1][2][3] |

| Vapor Pressure | 0.097 mmHg @ 25 °C (estimated) | [2] |

| logP (o/w) | 3.38 | [3] |

| Purity | ≥ 95% | [3][5] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a combustible liquid. It is important to note that some suppliers do not list a GHS classification.

| Classification | Code | Statement | Source(s) |

| Flammable Liquids | Category 4 | H227: Combustible liquid | [1] |

The National Fire Protection Association (NFPA) ratings for this compound are as follows:

-

Health Hazard: 0 - Materials that, under emergency conditions, would offer no hazard beyond that of ordinary combustible materials.[1]

-

Fire Hazard: 2 - Materials that must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur.[1]

-

Reactivity: 0 - Material that in themselves are normally stable, even under fire conditions.[1]

Toxicological Information

While specific studies on this compound are not publicly accessible, the toxicological properties of chemical substances are typically evaluated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines are internationally recognized for assessing the potential effects of chemicals on human health and the environment.[1][3]

General Experimental Protocols for Toxicity Testing

For the benefit of researchers, the following is a brief description of the principles behind standard toxicological studies that would be used to assess the safety of a substance like this compound.

-

Acute Oral Toxicity (OECD Guideline 420, 423, or 425): This study provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance. A single dose of the substance is administered to a group of experimental animals (typically rats) via gavage. The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 value is then calculated, which is the statistically estimated dose that would be fatal to 50% of the test population.

-

Acute Dermal Toxicity (OECD Guideline 402): This test is designed to assess the potential for a substance to cause harm when applied to the skin. The substance is applied to a shaved area of the skin of an experimental animal (often rabbits or rats) for a 24-hour period. The animals are then observed for signs of toxicity and mortality over a 14-day period.

-

Acute Inhalation Toxicity (OECD Guideline 403): This study evaluates the potential adverse effects of a substance that may be inhaled. The test substance is generated as a vapor, mist, or dust and administered to experimental animals (usually rats) in an inhalation chamber for a specified duration (typically 4 hours). The animals are then monitored for toxic effects and mortality.

-

Skin Irritation/Corrosion (OECD Guideline 404): This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage. A small amount of the substance is applied to a patch of skin on a test animal (typically a rabbit). The area is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

-

Eye Irritation/Corrosion (OECD Guideline 405): This study is designed to determine the potential of a substance to cause damage to the eye. A small amount of the test substance is instilled into the conjunctival sac of one eye of an experimental animal (historically, the albino rabbit). The eye is then examined for effects on the cornea, iris, and conjunctiva at specific time points. In recent years, in vitro alternatives to animal testing, such as the Hen's Egg Test - Chorioallantoic Membrane (HET-CAM) and the EpiOcular™ Eye Irritation Test, have been developed and validated to reduce animal use.

Handling, Storage, and Personal Protective Equipment (PPE)

Safe handling and storage practices are crucial for preventing exposure and ensuring a safe working environment.

Handling and Storage

-

Ensure good ventilation of the work station.[1]

-

Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1]

-

Store in a well-ventilated place and keep cool.[1]

-

Do not eat, drink, or smoke when using this product.[1]

-

Always wash hands after handling the product.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is dependent on the potential routes of exposure. The following diagram illustrates the recommended PPE for handling this compound.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is essential.

First-Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1]

-

Skin Contact: Wash the skin with plenty of water.[1]

-

Eye Contact: Rinse eyes with water as a precaution.[1]

-

Ingestion: Call a poison center or doctor if you feel unwell.[1]

Fire-Fighting Measures

This compound is a combustible liquid.[1]

-

Suitable extinguishing media: Water spray, dry powder, foam, carbon dioxide.[1]

-

Protective equipment: Do not attempt to take action without suitable protective equipment. A self-contained breathing apparatus and complete protective clothing should be worn.[1]

Accidental Release Measures

In the case of a spill, the following workflow should be followed to ensure the safety of personnel and the environment.

Stability and Reactivity

-

Reactivity: The product is non-reactive under normal conditions of use, storage, and transport.[1]

-

Chemical stability: Stable under normal conditions.[1] It is moderately stable in alkali.[3][5]

-

Conditions to avoid: Avoid contact with hot surfaces, heat, flames, and sparks. Eliminate all sources of ignition.[1]

-

Hazardous decomposition products: Under normal conditions of storage and use, hazardous decomposition products should not be produced.[1]

Ecological Information

The available information suggests that this compound is not considered harmful to aquatic organisms or to cause long-term adverse effects in the environment.[1] Environmental release should be avoided.[1]

This document is intended to provide a summary of the available safety information for this compound for a professional audience. It is not a substitute for a thorough review of the full Safety Data Sheet (SDS) provided by the supplier. Always consult the SDS before handling any chemical.

References

An In-depth Technical Guide to the Stereoisomers of Cyclohexyl Crotonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl crotonate, a fragrance ingredient valued for its fruity and woody aroma, exists as a variety of stereoisomers due to the presence of multiple chiral centers and a carbon-carbon double bond. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including the potential E/Z isomers of the crotonate moiety, the cis/trans isomers of the cyclohexyl ring, and the corresponding enantiomers. This document details the synthesis, separation, and characterization of these stereoisomers, and presents their physicochemical properties in a comparative format. Furthermore, it explores the limited available information on their biological activities and provides a framework for future research into the distinct properties of each stereoisomer.

Introduction to the Stereoisomerism of this compound

This compound, systematically named cyclohexyl (E)-but-2-enoate, is an ester with the chemical formula C10H16O2.[1][2] Its molecular structure contains two key features that give rise to multiple stereoisomers: a carbon-carbon double bond in the crotonate group and a substituted cyclohexane (B81311) ring. This complexity leads to the potential for geometric isomerism (E/Z and cis/trans) and enantiomerism. Understanding the unique properties of each stereoisomer is crucial for applications in fragrance chemistry, where subtle structural changes can significantly impact olfactory perception, and in drug development, where stereochemistry dictates biological activity.

The four main types of stereoisomers for this compound are:

-

E/Z Isomerism: Arising from the restricted rotation around the C2-C3 double bond of the butenoate (crotonate) moiety. The E-isomer (trans) is generally the more stable and common form.

-

Cis/Trans Isomerism: Resulting from the relative orientation of the crotonate group and a reference substituent on the cyclohexane ring. In the unsubstituted case, this refers to the relationship between the ester linkage and a reference hydrogen on the same carbon. More commonly in substituted cyclohexyl rings, it refers to the spatial relationship between the ester and another substituent.

-

Enantiomerism: The carbon atom of the cyclohexyl ring bonded to the ester oxygen is a chiral center, leading to the existence of (R) and (S) enantiomers.

The combination of these isomeric forms results in a variety of diastereomers and enantiomers, each with potentially distinct physical, chemical, and biological properties.

Synthesis and Separation of Stereoisomers

The commercial production of this compound typically involves the Fischer-Speier esterification of cyclohexanol (B46403) with crotonic acid in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA), and a solvent like toluene (B28343) to remove water azeotropically.[1] This method generally yields a mixture of stereoisomers, with the (E)-isomer being predominant due to the greater thermodynamic stability of trans-crotonic acid.

Stereoselective Synthesis

Achieving stereoselectivity in the synthesis of specific isomers of this compound requires carefully designed synthetic routes.

-

E -Isomer Synthesis: The synthesis of the pure (E)-isomer can be achieved by using pure (E)-crotonic acid in the esterification reaction.

-

Z -Isomer Synthesis: The synthesis of the (Z)-isomer is more challenging due to the lower stability of (Z)-crotonic acid. It would require the use of pure (Z)-crotonic acid (isocrotonic acid) and mild reaction conditions to prevent isomerization to the more stable E-form.

-

Cis/Trans Isomer Synthesis: The synthesis of specific cis or trans isomers necessitates the use of stereochemically pure cis- or trans-cyclohexanol derivatives. The separation of cis and trans isomers of substituted cyclohexanols can be a challenging but crucial step.[3][4]

Separation of Stereoisomers

The separation of a mixture of this compound stereoisomers can be accomplished using various chromatographic techniques.

-

Gas Chromatography (GC): Capillary GC is a powerful technique for separating volatile isomers and can be used to resolve cis/trans and E/Z isomers of this compound.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be employed for the separation of enantiomers.

A logical workflow for the synthesis and separation of this compound stereoisomers is outlined below.

Caption: General workflow for the synthesis and separation of this compound stereoisomers.

Physicochemical Properties of this compound Isomers

The commercially available this compound is typically a colorless liquid with a fruity, sweet, floral, green, and woody odor.[5][6] Specific quantitative data for the individual stereoisomers is scarce in the literature. The following table summarizes the known properties of the isomeric mixture and provides estimated values for the individual isomers based on general principles of stereochemistry.

| Property | This compound (Isomeric Mixture) | (E)-Cyclohexyl Crotonate (Predicted) | (Z)-Cyclohexyl Crotonate (Predicted) |

| Molecular Formula | C10H16O2 | C10H16O2 | C10H16O2 |

| Molecular Weight | 168.23 g/mol [1] | 168.23 g/mol | 168.23 g/mol |

| Appearance | Colorless clear liquid[5] | Colorless liquid | Colorless liquid |

| Boiling Point | 221-223 °C @ 760 mmHg[5] | Likely similar to the mixture | May have a slightly lower boiling point |

| Flash Point | 83.33 °C[5] | Similar to the mixture | Similar to the mixture |

| Vapor Pressure | 0.097 mmHg @ 25 °C[5] | Similar to the mixture | Likely slightly higher than the E-isomer |

| Solubility | Soluble in alcohol, insoluble in water[5] | Soluble in alcohol, insoluble in water | Soluble in alcohol, insoluble in water |

| Odor Profile | Fruity, sweet, floral, green, woody[5][6] | Fruity, sweet | Potentially greener, sharper notes |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential tools for the structural elucidation and differentiation of this compound stereoisomers.

¹H NMR Spectroscopy

The proton NMR spectrum provides key information for distinguishing between the E and Z isomers based on the coupling constants of the vinyl protons. For the (E)-isomer, the coupling constant (J) between the two vinyl protons is typically larger (around 15 Hz) compared to the (Z)-isomer (around 10-12 Hz). The chemical shifts of the protons on the cyclohexyl ring can help differentiate between cis and trans isomers in substituted derivatives.

¹³C NMR Spectroscopy

The carbon NMR chemical shifts of the olefinic carbons and the carbonyl carbon can also differ between the E and Z isomers.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic peaks for the C=O stretch of the ester (around 1720 cm⁻¹) and the C=C stretch of the alkene (around 1650 cm⁻¹). The out-of-plane C-H bending vibration for the trans (E) double bond typically appears around 960-980 cm⁻¹, which can be a diagnostic peak to distinguish it from the cis (Z) isomer.

The logical relationship for identifying stereoisomers using spectroscopic methods is depicted below.

Caption: Spectroscopic workflow for the identification of this compound stereoisomers.

Biological Activities and Properties

There is currently a lack of specific data in the public domain regarding the biological activities of the individual stereoisomers of this compound. However, general toxicological and dermatological assessments of fragrance ingredients, including esters, provide a framework for evaluating their safety.

General Safety of Fragrance Esters

Fragrance esters are generally expected to undergo metabolic hydrolysis to their corresponding alcohol and carboxylic acid components.[7] In the case of this compound, this would yield cyclohexanol and crotonic acid. The safety profile of the parent ester is therefore often inferred from the known toxicities of its metabolites. These esters are typically not considered to be genotoxic.[8] In vitro cytotoxicity assays, such as the MTT or LDH assays, are commonly used to evaluate the potential of fragrance compounds to cause cell death.[9]

Biological Role of Crotonate

Recent research has highlighted a role for the crotonate moiety in biological systems. Specifically, histone crotonylation is a post-translational modification that has been linked to gene regulation and cellular processes. Studies have shown that crotonate can enhance intestinal regeneration after injury.[1] It is important to note that these studies investigate the effects of the crotonate anion itself and not specifically this compound. The relevance of these findings to the biological activity of this compound, particularly in the context of its use as a fragrance ingredient, remains to be determined.

Conclusion and Future Directions

This compound is a structurally complex fragrance ingredient with multiple potential stereoisomers. While the commercially available product is likely a mixture dominated by the (E)-isomer, a detailed understanding of the properties of each individual stereoisomer is currently lacking. This guide has outlined the potential stereoisomers, their likely methods of synthesis and separation, and their expected spectroscopic characteristics.

Future research should focus on the stereoselective synthesis of each of the E/Z, cis/trans, and enantiomerically pure forms of this compound. A thorough characterization of their individual physicochemical properties, including boiling points, refractive indices, and specific rotations, is needed. Furthermore, detailed sensory analysis of each isomer will be crucial to understanding their respective contributions to the overall odor profile of the commercial mixture. Finally, comprehensive in vitro and in vivo studies are required to elucidate the specific biological activities and potential toxicities of each stereoisomer, which will be of significant interest to both the fragrance industry and the field of drug development.

Experimental Protocols

General Synthesis of this compound (Isomeric Mixture)

Materials:

-

Cyclohexanol

-

Crotonic acid

-

p-Toluenesulfonic acid (PTSA)

-

Toluene

-

5% Sodium carbonate solution

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanol, crotonic acid, a catalytic amount of PTSA, and toluene.

-

Heat the mixture to reflux. Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected.

-

Cool the reaction mixture to room temperature and wash with water, followed by a 5% sodium carbonate solution, and then again with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation under vacuum to yield this compound.

Cytotoxicity Assay (MTT Assay)

Materials:

-

Human cell line (e.g., HaCaT keratinocytes)

-

Complete cell culture medium

-

This compound stereoisomer stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound stereoisomer for a specified period (e.g., 24 or 48 hours). Include untreated and solvent-only controls.

-

After the incubation period, remove the treatment medium and add fresh medium containing MTT solution.

-

Incubate for a few hours to allow for the formation of formazan (B1609692) crystals.

-

Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).[9]

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. chemwhat.com [chemwhat.com]

- 3. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 4. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, 31416-78-1 [perflavory.com]

- 6. This compound, 31416-78-1 [thegoodscentscompany.com]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. A toxicological and dermatological assessment of aryl alkyl alcohol simple acid ester derivatives when used as fragrance ingredients [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Cyclohexyl Crotonate: A Technical Guide to its Olfactory Properties and Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl crotonate is a synthetic fragrance ingredient valued for its complex and multifaceted aroma profile. As an ester of cyclohexanol (B46403) and crotonic acid, it belongs to a chemical class well-regarded in the fragrance industry for contributing fruity and floral notes. This technical guide provides an in-depth overview of the olfactory properties, chemical characteristics, and synthesis of this compound, intended for professionals in research, development, and academia. The information compiled herein is derived from various industry and scientific sources to provide a comprehensive understanding of this specific aroma chemical.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its application in various formulations. These properties influence its volatility, stability, and ultimately, its olfactory perception.

| Property | Value |

| Chemical Name | cyclohexyl (E)-but-2-enoate |

| Synonyms | Cyclohexyl-but-2-enoate |

| CAS Number | 31416-78-1[1] |

| Chemical Formula | C10H16O2[1] |

| Molecular Weight | 168.23 g/mol |

| Appearance | Clear, colorless liquid[2] |

| Purity | 95% Min[2] |

| Boiling Point | 221.00 to 223.00 °C @ 760.00 mm Hg[3] |

| Flash Point | 83 °C (181.4 °F)[2] |

| Vapor Pressure | 0.097000 mmHg @ 25.00 °C (estimated)[3] |

| logP (o/w) | 3.38[1] |

| Solubility | Soluble in alcohol; Insoluble in water[3] |

Olfactory Profile

The odor of this compound is described as complex and multi-faceted, with a range of nuances. Its primary character is fruity, with a number of other descriptors commonly used by perfumers and sensory panels.

| Olfactory Aspect | Descriptors | Source |

| Primary Odor Type | Fruity[3][4] | The Good Scents Company, Perflavory |

| Secondary Descriptors | Sweet, Floral, Green, Woody[3][4][5] | The Good Scents Company, OlfactionBase, Perflavory |

| Tertiary/Nuanced Notes | Amber, Balsamic, Citrus[1][4] | Tadimety Aromatics, The Good Scents Company |

The odor strength is generally considered to be medium, and it has a good tenacity, lasting up to 48 hours on a blotter.[1][2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through Fischer-Speier esterification. The following is a representative laboratory-scale protocol.

Materials:

-

Cyclohexanol

-

Crotonic acid

-

p-Toluenesulfonic acid (PTSA) or another strong acid catalyst

-

Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

Apparatus:

-

Reaction flask

-

Mechanical stirrer

-

Thermocouple

-

Dean-Stark trap

-

Condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Cyclohexanol, crotonic acid, PTSA, and toluene are combined in the reaction flask.

-

The mixture is heated to reflux (approximately 120-130°C).

-

Water produced during the esterification is removed azeotropically using the Dean-Stark trap.

-

The reaction is monitored and continued until no more water is collected.

-

The reaction mixture is then cooled to room temperature.

-

The mixture is quenched with water and transferred to a separatory funnel.

-

The organic layer is washed with a sodium carbonate solution to neutralize the acid catalyst and remove any unreacted crotonic acid.

-

The crude product is then purified by fractional distillation under reduced pressure to yield this compound.

A visual representation of this experimental workflow is provided below.

Olfactory Analysis